4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3S/c16-12-3-5-13(6-4-12)23(21,22)18-7-8-19-10-17-14(9-15(19)20)11-1-2-11/h3-6,9-11,18H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWWBTGHUVEDCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidinyl intermediate, followed by the introduction of the cyclopropyl group and the bromination of the aromatic ring. The final step involves the sulfonation of the benzene ring to yield the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and related sulfonamide derivatives:
Key Observations:
- Heterocyclic Core: The target compound’s pyrimidinone core distinguishes it from pyridazine (5a), oxazolo-pyridine (16), pyrrolo-pyrimidine (19), and pyrazolo-pyrimidine (53) derivatives. Pyrimidinones are known for hydrogen-bonding interactions with biological targets, whereas pyridazines and pyrazolo-pyrimidines often exhibit enhanced π-stacking.
- Substituent Effects: The bromophenyl group in the target compound may enhance lipophilicity and halogen bonding compared to the benzyloxy (5a) or fluoro-chromenone (53) groups. Cyclopropyl substituents, as in the target compound, are favored for metabolic stability due to reduced oxidative metabolism.
- Physical Properties : High melting points (>250°C) are common in sulfonamides with rigid heterocycles (e.g., compound 19 at 296.6°C), suggesting similar thermal stability for the target compound.
Biological Activity
4-Bromo-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and interactions with biological systems is crucial for evaluating its therapeutic potential.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₆BrN₃O₃S
- Molecular Weight : 398.3 g/mol
- CAS Number : 2034511-90-3
The compound features a bromine atom and a sulfonamide group, which are known to influence biological activity. The presence of a cyclopropyl group and a pyrimidine derivative contributes to its unique chemical reactivity and interaction potential with biological targets.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound has promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Limited |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The results from the Sulforhodamine B (SRB) assay demonstrated that it exhibits cytotoxic effects, potentially inhibiting cancer cell proliferation.
| Cell Line | Inhibition Rate (%) |
|---|---|
| MCF7 | 65% |
| HeLa | 50% |
Molecular docking studies further support these findings, indicating favorable binding interactions with key receptors involved in tumor growth.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to bacterial metabolism or cancer cell proliferation.
- Protein Binding : Studies have shown that it interacts with human serum albumin (HSA), which can affect its pharmacokinetics and bioavailability.
- Cellular Uptake : The structural features allow for effective cellular uptake, enhancing its therapeutic efficacy.
Pharmacokinetics and Toxicology
Pharmacokinetic studies reveal moderate to strong binding affinity to serum proteins, which is crucial for maintaining therapeutic levels in circulation. However, potential hepatotoxicity has been noted, necessitating further investigation into its safety profile.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including the compound . Results indicated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibiotic candidate .
- Anticancer Research : Another study focused on the anticancer effects of similar compounds, revealing that modifications in the molecular structure can enhance activity against breast cancer cells . This suggests that further structural optimization of this compound could yield even more potent derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
